molecular formula C9H7NOS B8766644 1-(Thieno[3,2-c]pyridin-2-yl)ethanone

1-(Thieno[3,2-c]pyridin-2-yl)ethanone

Cat. No. B8766644
M. Wt: 177.22 g/mol
InChI Key: DBEXVMFCZIRMFX-UHFFFAOYSA-N
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Description

1-(Thieno[3,2-c]pyridin-2-yl)ethanone is a useful research compound. Its molecular formula is C9H7NOS and its molecular weight is 177.22 g/mol. The purity is usually 95%.
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properties

Product Name

1-(Thieno[3,2-c]pyridin-2-yl)ethanone

Molecular Formula

C9H7NOS

Molecular Weight

177.22 g/mol

IUPAC Name

1-thieno[3,2-c]pyridin-2-ylethanone

InChI

InChI=1S/C9H7NOS/c1-6(11)9-4-7-5-10-3-2-8(7)12-9/h2-5H,1H3

InChI Key

DBEXVMFCZIRMFX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(S1)C=CN=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of N-methoxy-N-methylthieno[3,2-c]pyridine-2-carboxamide (D′-2) (11.1 g, 50 mmol) in anhydrous THF (150 mL) was added MeMgBr (3M in ethyl ether, 25 mL, 75 mmol) at 0° C. under N2. The reaction mixture was allowed to warm to the ambient temperature and stirred overnight. Saturated aqueous NH4Cl solution was added to quench the reaction. The resulting mixture was then extracted with EtOAc. The combined organic layers were dried over Na2SO4, filtered, and concentrated to afford the title compound. MS (m/z): 178 (M+1)+.
Quantity
11.1 g
Type
reactant
Reaction Step One
Quantity
25 mL
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reactant
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Quantity
150 mL
Type
solvent
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0 (± 1) mol
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reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of thieno[3,2-c]pyridine (5.0 g) in 75 mL THF (tetrahydrofuran) was cooled to −45° C. in a CH3CN/dry ice bath. n-Butyllithium (1.6M in hexanes) (35.0 ml) was added dropwise maintaining the internal temperature at or below −40° C. The addition took about 45 minutes. The reaction was stirred for 1 hour at −45° C. N-methyl-N-methoxyacetamide in 5 mL THF was added and as a result the reaction warmed to −30° C. The reaction was stirred at −45° C. for 1.5 hours. The reaction was quenched with saturated NH4Cl. The aqueous layer had a pH of about 8. The aqueous layer was extracted three times into EtOAc. The combined organic extracts were washed with brine and dried over MgSO4. The material was filtered, concentrated on a rotary evaporator and subjected to column chromatography (Biotage Horizon system, 120 g Analogix column, equilibrate with hexanes, elute with 50% EtOAc/hexanes). The most pure fractions were concentrated on a rotary evaporator and then triturated with Et2O to remove some color and collect a pale orange solid by filtration (2.667 g).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
35 mL
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reactant
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0 (± 1) mol
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reactant
Reaction Step Three
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Quantity
5 mL
Type
solvent
Reaction Step Three

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